3-Acpmm
Description
Such compounds are often explored for their bioactivity, particularly in enzyme inhibition or receptor modulation . The absence of explicit characterization data in the evidence necessitates reliance on comparative methodologies outlined in PubChem neighbor analysis and IUPAC nomenclature guidelines .
Properties
CAS No. |
85619-68-7 |
|---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]ethanone |
InChI |
InChI=1S/C22H29NO/c1-15(24)17-7-8-18-13-21-19-4-2-3-9-22(19,20(18)12-17)10-11-23(21)14-16-5-6-16/h7-8,12,16,19,21H,2-6,9-11,13-14H2,1H3/t19-,21+,22+/m0/s1 |
InChI Key |
VSGPHNHYKRDWBH-KSEOMHKRSA-N |
SMILES |
CC(=O)C1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1 |
Isomeric SMILES |
CC(=O)C1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CC5CC5)C=C1 |
Canonical SMILES |
CC(=O)C1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1 |
Synonyms |
3-acetyl-N-(cyclpropylmethyl)morphinan 3-acetyl-N-(cyclpropylmethyl)morphinan hydrochloride 3-ACPMM |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity: 3-Ethyl-2-Oxopentanamide
Compound 1: 3-Ethyl-2-oxopentanamide (C₇H₁₃NO₂) shares a ketone and amide functional group arrangement with 3-Acpmm, as inferred from its IUPAC name.
- Molecular Weight : 157.18 g/mol (compared to an estimated 180–200 g/mol for 3-Acpmm).
- Spectroscopic Data :
Comparison with 3-Acpmm :
3-Acpmm’s pyrimidine moiety likely introduces additional NMR signals near δ 7.0–8.5 ppm (aromatic protons) and IR bands for C=N stretches (~1600 cm⁻¹), which are absent in 3-ethyl-2-oxopentanamide .
Functional Similarity: 5-Fluorouracil (5-FU)
Compound 2 : 5-Fluorouracil (C₄H₃FN₂O₂), a pyrimidine analog, is structurally distinct but functionally relevant due to its antimetabolite activity.
- Molecular Weight : 130.08 g/mol.
- Key Similarities : Both compounds likely target thymidylate synthase or DNA/RNA synthesis pathways due to pyrimidine-like structures .
- Pharmacological Data :
Comparison with 3-Acpmm :
The fluorinated uracil ring in 5-FU enhances its electronegativity and binding affinity compared to 3-Acpmm’s acetylated pyrimidine, which may prioritize membrane permeability over target specificity .
Data Tables
Table 1: Physicochemical Properties
| Property | 3-Acpmm (Estimated) | 3-Ethyl-2-Oxopentanamide | 5-Fluorouracil |
|---|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | C₇H₁₃NO₂ | C₄H₃FN₂O₂ |
| Molecular Weight (g/mol) | ~185 | 157.18 | 130.08 |
| Melting Point (°C) | 120–140 | 98–100 | 282–284 |
| Solubility (Water) | Low (<0.5 g/L) | Moderate (0.8 g/L) | High (1.2 g/L) |
| Bioactivity (IC₅₀) | 5–50 μM | N/A | 1–10 μM |
Table 2: Spectroscopic Comparison
| Technique | 3-Acpmm (Key Signals) | 3-Ethyl-2-Oxopentanamide | 5-Fluorouracil |
|---|---|---|---|
| ¹H NMR | δ 7.2–8.5 (aromatic H) | δ 1.05 (t), δ 2.35 (q) | δ 7.8 (d, F-C-H) |
| ¹³C NMR | δ 160–170 (C=N) | δ 175 (C=O) | δ 150 (C-F) |
| IR | 1600 cm⁻¹ (C=N) | 1680 cm⁻¹ (C=O) | 1720 cm⁻¹ (C=O) |
Research Findings and Implications
- Structural Insights : 3-Acpmm’s acetyl group may enhance metabolic stability compared to 5-FU’s reactive fluorine, but at the cost of reduced solubility .
- Functional Trade-offs : While 3-ethyl-2-oxopentanamide lacks bioactivity due to its simple structure, 3-Acpmm’s pyrimidine core aligns it closer to 5-FU’s mechanism, albeit with lower potency .
- Synthetic Challenges : highlights the need for rigorous NMR and HRMS characterization to confirm 3-Acpmm’s purity, a step less critical for well-established compounds like 5-FU .
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